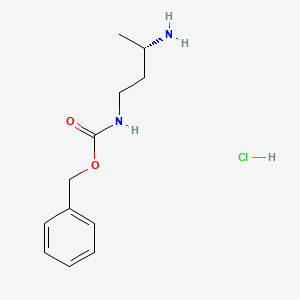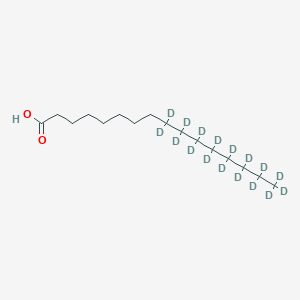
Palmitic acid-d17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitic acid-d17 is a deuterated fatty acid derivative. This compound is a modified version of hexadecanoic acid, commonly known as palmitic acid, where several hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Palmitic acid-d17 typically involves the deuteration of hexadecanoic acid. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.
Industrial Production Methods: Industrial production of deuterated compounds, including this compound, involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the deuterated fatty acid is converted to its corresponding deuterated alcohols, aldehydes, or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to a deuterated alcohol.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Nucleophiles like sodium deuteride (NaD) can be employed.
Major Products Formed:
Oxidation: Deuterated alcohols, aldehydes, and ketones.
Reduction: Deuterated alcohols.
Substitution: Various deuterated derivatives depending on the nucleophile used.
科学的研究の応用
Palmitic acid-d17 has several applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in studies of lipid metabolism and membrane dynamics due to its deuterium labeling.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
作用機序
The mechanism of action of Palmitic acid-d17 involves its incorporation into biological systems where it can replace non-deuterated fatty acids. The presence of deuterium can alter the kinetic isotope effects, leading to changes in reaction rates and metabolic pathways. This compound can target various enzymes and receptors involved in lipid metabolism, influencing cellular processes and functions.
類似化合物との比較
Hexadecanoic Acid (Palmitic Acid): The non-deuterated version of the compound.
Deuterated Fatty Acids: Other fatty acids with deuterium substitution, such as deuterated stearic acid and deuterated oleic acid.
Comparison:
Uniqueness: Palmitic acid-d17 is unique due to its specific pattern of deuterium substitution, which can provide distinct kinetic isotope effects and stability.
Applications: While similar deuterated fatty acids are used in research, the specific deuteration pattern of this compound makes it particularly useful for detailed mechanistic studies and applications requiring precise isotopic labeling.
特性
IUPAC Name |
9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-heptadecadeuteriohexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-OISRNESJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)
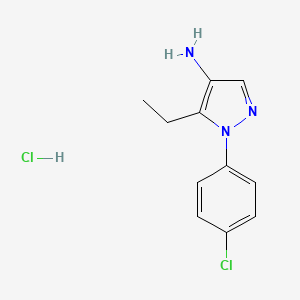
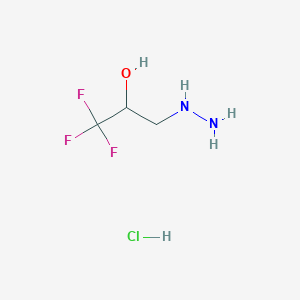
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)
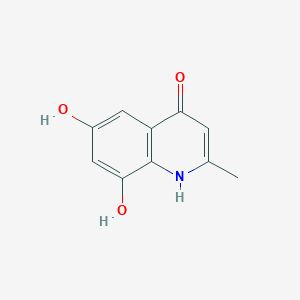
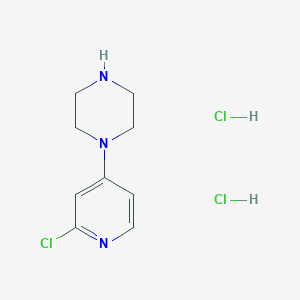
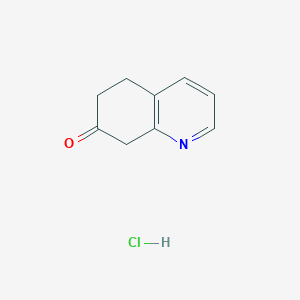
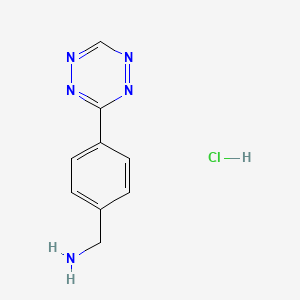
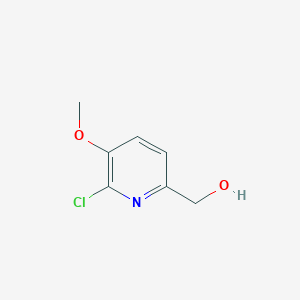
![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)
![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)
